[2-Bromo-1-(3-methylbutoxy)ethyl]benzene
Description
Contextual Significance in Modern Organic Synthesis
The significance of [2-Bromo-1-(3-methylbutoxy)ethyl]benzene in modern organic synthesis is best understood by considering the reactivity of its core functional groups: the α-bromo ether moiety. α-Haloethers are valuable synthetic intermediates, acting as precursors to a range of other functional groups. The presence of the bromine atom, a good leaving group, at the benzylic position, which is activated towards nucleophilic substitution, makes this compound a potent electrophile.
In contemporary organic synthesis, compounds with similar structural motifs are employed in the construction of more complex molecular architectures. For instance, α-alkoxy radicals generated from related systems can participate in addition reactions to alkenes, forming new carbon-carbon and carbon-oxygen bonds in a single step. While specific applications of this compound are not widely reported, its structure suggests potential as a building block in the synthesis of pharmaceuticals, agrochemicals, and materials where the introduction of a 1-phenyl-1-(3-methylbutoxy)ethyl moiety is desired.
The general class of benzyl (B1604629) ethers is also widely used as protecting groups for alcohols due to their stability under a range of conditions and their relatively straightforward removal, often via hydrogenation. organic-chemistry.org The bromo-functionalization of such an ether introduces a reactive handle for further synthetic elaboration prior to or instead of deprotection.
Retrosynthetic Considerations for this compound
Retrosynthetic analysis of this compound reveals several logical disconnection pathways. The most apparent disconnection is at the ether C-O bond and the C-Br bond, suggesting a synthesis from styrene (B11656), 3-methyl-1-butanol, and a bromine source.
Primary Disconnection:

This retrosynthetic approach suggests a forward synthesis commencing with the reaction of styrene with a source of electrophilic bromine in the presence of 3-methyl-1-butanol. This type of reaction, an alkoxybromination, is a well-established method for the functionalization of alkenes.
Forward Synthesis Strategy:
The synthesis would likely proceed via the formation of a bromonium ion intermediate from the reaction of styrene with a reagent like N-bromosuccinimide (NBS). The subsequent nucleophilic attack by the hydroxyl group of 3-methyl-1-butanol at the benzylic position, which is more capable of stabilizing a positive charge, would lead to the desired product.
| Step | Reaction Type | Reagents | Intermediate/Product |
| 1 | Electrophilic Addition | Styrene, N-Bromosuccinimide (NBS) | Bromonium ion |
| 2 | Nucleophilic Attack | 3-Methyl-1-butanol | This compound |
This approach is regioselective, favoring the formation of the product where the alkoxy group is at the benzylic position and the bromine is at the terminal carbon.
Structural Features and Their Impact on Reactivity
The reactivity of this compound is dictated by the interplay of its key structural components: the phenyl group, the benzylic ether, and the primary bromide.
Key Structural Features and Their Influence on Reactivity:
| Structural Feature | Effect on Reactivity | Potential Reactions |
| Phenyl Group | Electron-donating by resonance, stabilizing adjacent carbocations. | Electrophilic Aromatic Substitution (though the side chain may direct meta), Benzylic Oxidation/Bromination (at the benzylic C-H if present). |
| Benzylic Ether | The oxygen atom is electron-withdrawing by induction but can be electron-donating by resonance. The ether linkage is generally stable but can be cleaved under harsh acidic conditions. | The benzylic position is activated towards nucleophilic substitution and radical formation. masterorganicchemistry.com |
| Primary Bromide | The bromine atom is a good leaving group, making the adjacent carbon electrophilic. | Nucleophilic Substitution (SN2 type reactions). |
| 3-Methylbutoxy Group | A bulky alkyl group that can sterically hinder reactions at the ether oxygen and adjacent positions. | Generally unreactive, but its size can influence the stereochemical outcome of reactions. |
The primary bromide is susceptible to nucleophilic substitution reactions (SN2), allowing for the introduction of a wide range of nucleophiles such as cyanides, azides, and thiolates. The benzylic position, while already substituted with the ether, makes the adjacent C-Br bond more reactive towards substitution than a simple alkyl bromide.
The phenyl group can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the bromo-alkoxyethyl side chain would be deactivating and likely direct incoming electrophiles to the meta position. Furthermore, the benzylic position makes the C-H bonds of the ethyl chain (if they were present) susceptible to radical halogenation and oxidation. masterorganicchemistry.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
5452-50-6 |
|---|---|
Molecular Formula |
C13H19BrO |
Molecular Weight |
271.19 g/mol |
IUPAC Name |
[2-bromo-1-(3-methylbutoxy)ethyl]benzene |
InChI |
InChI=1S/C13H19BrO/c1-11(2)8-9-15-13(10-14)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
InChI Key |
RJJPOBGASDVUCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(CBr)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 1 3 Methylbutoxy Ethyl Benzene
Strategies for Carbon-Bromine Bond Formation
The introduction of a bromine atom at the benzylic position adjacent to the phenyl ring is a critical step in the synthesis of [2-Bromo-1-(3-methylbutoxy)ethyl]benzene. This can be achieved through various benzylic bromination approaches or by employing regioselective bromination techniques on a pre-functionalized substrate.
Benzylic Bromination Approaches
Benzylic C-H bonds are susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical. This reactivity is commonly exploited for the selective introduction of a bromine atom.
A prevalent method for benzylic bromination is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or AIBN (azobisisobutyronitrile), and often with exposure to light or heat. This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. The low concentration of bromine maintained by NBS helps to minimize side reactions, such as the addition of bromine to any potential double bonds.
For a substrate like ethylbenzene (B125841), which could be a precursor, benzylic bromination would yield (1-bromoethyl)benzene. This intermediate, however, would require subsequent etherification at the benzylic carbon, which is not the target structure. A more direct approach would involve the bromination of a precursor that already contains the ether linkage.
Alternatively, direct bromination using molecular bromine (Br₂) can be employed, often initiated by UV light. However, this method can be less selective than using NBS and may lead to the formation of polybrominated products.
| Reagent | Conditions | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | Radical initiator (AIBN, BPO), light/heat | High selectivity for benzylic position, minimizes side reactions | Requires careful control of reaction conditions |
| Bromine (Br₂) | UV light | Readily available reagent | Less selective, can lead to polybromination |
Regioselective Bromination Techniques
Regioselective bromination offers another pathway to the target molecule. This strategy would typically involve a starting material that already possesses the desired ether functionality, such as 1-phenyl-1-(3-methylbutoxy)ethane. The challenge then lies in selectively brominating the terminal methyl group of the ethyl chain.
However, direct regioselective bromination of such an unactivated C-H bond is challenging. More commonly, regioselectivity is achieved by directing the bromination to a specific position through the influence of existing functional groups. For instance, if a precursor with a hydroxyl group at the 2-position of the ethyl chain is used, this hydroxyl group can be converted to a bromine atom.
A key intermediate in this approach is 2-bromo-1-phenylethanol (B177431). This compound can be synthesized through several routes, including the bromination of 1-phenylethanol (B42297) or the reduction of 2-bromoacetophenone. The hydroxyl group in 2-bromo-1-phenylethanol can then be etherified.
Another regioselective approach involves the reaction of styrene (B11656) with a source of electrophilic bromine in the presence of an alcohol. For example, the reaction of styrene with N-bromosuccinimide in the presence of 3-methyl-1-butanol could potentially lead to the formation of the target compound through a bromonium ion intermediate that is then attacked by the alcohol.
| Method | Starting Material | Key Transformation | Selectivity |
| Conversion of a Hydroxyl Group | 1-Phenyl-2-ethanol derivative | Substitution of -OH with -Br | High regioselectivity at the 2-position |
| Halohydrin Formation | Styrene | Reaction with NBS and an alcohol | Regioselective formation of a bromoether |
Construction of the 3-Methylbutoxy Ether Moiety
The formation of the ether linkage is a pivotal step in the synthesis of this compound. This is typically achieved through nucleophilic substitution reactions where an alkoxide attacks an electrophilic carbon.
Alkylation Reactions for Ether Linkage Formation
The Williamson ether synthesis is a classic and widely used method for the formation of ethers. organic-chemistry.org It involves the reaction of an alkoxide with a primary alkyl halide via an S_N2 mechanism. wikipedia.org In the context of synthesizing the target compound, this could involve the reaction of sodium 3-methylbutoxide with (2-bromo-1-phenylethyl)benzene.
However, the substrate in this case is a secondary benzylic halide, which introduces the possibility of a competing E2 elimination reaction, leading to the formation of styrene as a byproduct. To favor the desired S\sub>N2 substitution, reaction conditions must be carefully controlled. The use of a less sterically hindered alkoxide and a polar aprotic solvent can help to maximize the yield of the ether product.
Phase-transfer catalysis (PTC) can be a highly effective technique to enhance the rate of Williamson ether synthesis while minimizing side reactions. phasetransfercatalysis.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide from an aqueous or solid phase to the organic phase containing the alkyl halide, allowing the reaction to proceed under milder conditions. This can be particularly advantageous when dealing with secondary halides where elimination is a concern.
Utilizing Alcohols and Halides in Ether Synthesis
The core of the Williamson ether synthesis lies in the reaction between an alcohol, which is deprotonated to form a nucleophilic alkoxide, and an alkyl halide, which acts as the electrophile. For the synthesis of this compound, two main retrosynthetic disconnections are possible for the ether bond:
Route A: Reaction of the alkoxide of 1-phenyl-2-bromoethanol with a 3-methylbutyl halide.
Route B: Reaction of the alkoxide of 3-methyl-1-butanol with a 1-phenyl-2-bromoethyl halide.
Given that the Williamson ether synthesis works best with primary halides to avoid elimination reactions, Route A, which utilizes a primary 3-methylbutyl halide (e.g., 1-bromo-3-methylbutane), would be the more favorable approach. The substrate, 1-phenyl-2-bromoethanol, is a secondary alcohol, and its alkoxide would be the nucleophile.
The choice of base to deprotonate the alcohol is also crucial. Strong bases such as sodium hydride (NaH) are often used to ensure complete formation of the alkoxide. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).
| Reactant 1 (Nucleophile Precursor) | Reactant 2 (Electrophile) | Base | Solvent | Considerations |
| 1-Phenyl-2-bromoethanol | 1-Bromo-3-methylbutane (B150244) | NaH, KH | THF, DMF | Favored route due to primary halide |
| 3-Methyl-1-butanol | (1,2-Dibromoethyl)benzene | NaH, KH | THF, DMF | Potential for elimination with secondary halide |
Multi-Step Synthetic Sequences to this compound
The synthesis of this compound is inherently a multi-step process, combining the strategies for C-Br bond formation and etherification. Two plausible synthetic routes are outlined below.
Route 1: Etherification followed by Bromination
This sequence prioritizes the formation of the ether linkage first, followed by the introduction of the bromine atom.
Formation of 1-Phenyl-1-(3-methylbutoxy)ethane: This can be achieved via a Williamson ether synthesis between the sodium salt of 1-phenylethanol and 1-bromo-3-methylbutane.
Benzylic Bromination: The resulting ether is then subjected to benzylic bromination, for example using NBS and a radical initiator, to introduce the bromine atom at the 2-position of the ethyl group. This step's feasibility depends on the selective bromination of the desired C-H bond without affecting other parts of the molecule.
Route 2: Bromination followed by Etherification
This approach introduces the bromine atom early in the synthetic sequence.
Synthesis of 2-Bromo-1-phenylethanol: This key intermediate can be prepared by methods such as the bromination of 1-phenylethanol or the reduction of 2-bromoacetophenone.
Williamson Ether Synthesis: The hydroxyl group of 2-bromo-1-phenylethanol is then deprotonated with a strong base like sodium hydride to form the corresponding alkoxide. This alkoxide is subsequently reacted with 1-bromo-3-methylbutane to form the final product, this compound. This is generally the more reliable and higher-yielding approach.
A visual representation of a plausible multi-step synthesis is as follows:
Stereoselective Synthesis of Chiral this compound
Enantioselective Methodologies
Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. For the synthesis of chiral this compound, several conceptual approaches can be proposed based on analogous transformations.
A primary strategy would involve the asymmetric reduction of a prochiral ketone precursor, 1-phenyl-2-(3-methylbutoxy)ethan-1-one. This reduction could be accomplished using chiral reducing agents or a stoichiometric reductant in the presence of a chiral catalyst. For instance, catalytic asymmetric transfer hydrogenation or asymmetric hydrogenation using catalysts based on chiral ligands (e.g., those derived from BINAP or other privileged chiral scaffolds) could provide enantiomerically enriched 1-phenyl-2-(3-methylbutoxy)ethan-1-ol. Subsequent bromination of the chiral alcohol, likely via an Appel or related reaction to minimize racemization, would yield the target compound.
Another viable enantioselective route is the kinetic resolution of a racemic mixture of 1-phenyl-2-(3-methylbutoxy)ethan-1-ol. This could be achieved through enzymatic acylation, where an enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated and unacylated enantiomers. The unreacted enantiomer could then be brominated to afford the desired enantiomer of this compound.
The following table outlines potential enantioselective methods for a key intermediate:
| Method | Precursor | Chiral Reagent/Catalyst | Product | Anticipated Selectivity |
| Asymmetric Reduction | 1-phenyl-2-(3-methylbutoxy)ethan-1-one | Chiral Borane Reagents (e.g., CBS catalyst) | (R)- or (S)-1-phenyl-2-(3-methylbutoxy)ethan-1-ol | High (often >90% ee) |
| Asymmetric Transfer Hydrogenation | 1-phenyl-2-(3-methylbutoxy)ethan-1-one | Ru- or Rh-based chiral catalysts | (R)- or (S)-1-phenyl-2-(3-methylbutoxy)ethan-1-ol | High (often >95% ee) |
| Kinetic Resolution | (rac)-1-phenyl-2-(3-methylbutoxy)ethan-1-ol | Lipase (B570770) + Acyl Donor | Enantiomerically enriched alcohol and ester | Variable, can be high |
Diastereoselective Control in Synthesis
Diastereoselective control becomes relevant when a molecule has more than one stereocenter, and the synthesis aims to control the relative configuration between them. While this compound itself has only one stereocenter, diastereoselective strategies would be crucial for synthesizing analogues with additional chiral centers.
A key strategy for achieving diastereoselective control involves the stereospecific bromination of a chiral alcohol precursor. For instance, the bromination of diastereomeric β-aryl alcohols using N-bromosuccinimide (NBS) and a thiourea (B124793) additive has been shown to proceed with a high degree of stereoretention. nih.gov This suggests that if an enantiomerically pure sample of 1-phenyl-2-(3-methylbutoxy)ethan-1-ol were subjected to these conditions, the corresponding enantiomer of this compound could be formed with high fidelity of the stereocenter.
Furthermore, if a chiral center were present in the 3-methylbutoxy side chain, substrate-controlled diastereoselective reactions could be employed. The existing stereocenter could influence the facial selectivity of a nucleophilic attack on a precursor carbonyl group, leading to a diastereomeric excess in the resulting alcohol. This principle is fundamental in many natural product syntheses.
The table below illustrates a potential diastereoselective reaction for a related system:
| Starting Material | Reagents | Reaction Type | Key Principle | Product Diastereomeric Ratio (d.r.) |
| (R)-1-phenyl-2-(3-methylbutoxy)ethan-1-ol | NBS, Thiourea | Stereoretentive Bromination | Retention of configuration at the stereocenter | Potentially high |
| Prochiral ketone with chiral alkoxy group | Organometallic Reagent | Nucleophilic Addition | Felkin-Anh or Cram-chelation control | Dependent on substrate and reagents |
Application of Chiral Auxiliary Strategies
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.netsigmaaldrich.com Once the desired stereocenter has been created, the auxiliary is removed. This is a powerful and widely used strategy in asymmetric synthesis.
For the synthesis of chiral this compound, a chiral auxiliary could be employed in several ways. One common approach involves the use of Evans oxazolidinone auxiliaries. For example, an oxazolidinone could be acylated with a phenylacetyl derivative. Subsequent asymmetric alkylation of the enolate of this N-acyloxazolidinone with a bromomethyl ether of 3-methylbutanol could establish the desired stereocenter. Reductive cleavage of the auxiliary would then yield the corresponding chiral alcohol, which could be converted to the target bromo-compound.
Another strategy could involve attaching a chiral auxiliary to a glyoxylic acid derivative, followed by an ene reaction to introduce the phenyl group and set the stereocenter. wikipedia.org The auxiliary would then be cleaved and the resulting product converted to the target molecule.
Common chiral auxiliaries and their potential application are summarized below:
| Chiral Auxiliary | Method of Attachment | Key Stereoselective Reaction | Cleavage Method |
| Evans Oxazolidinone | Formation of an N-acyl derivative | Diastereoselective enolate alkylation | Reductive (e.g., LiBH₄) or hydrolytic |
| Camphorsultam | Formation of an N-acyl derivative | Diastereoselective alkylation or aldol (B89426) reaction | Hydrolysis or reduction |
| (R,R)- or (S,S)-Pseudoephedrine | Formation of an amide | Diastereoselective alkylation | Acidic hydrolysis |
These strategies, while not explicitly reported for this compound, represent standard and reliable methods in modern organic chemistry for the synthesis of chiral molecules.
Chemical Reactivity and Advanced Transformations of 2 Bromo 1 3 Methylbutoxy Ethyl Benzene
Nucleophilic Substitution Reactions at the Benzylic Center
The carbon atom attached to both the benzene (B151609) ring and the bromine atom is a benzylic center. The bromine atom is a good leaving group, making this position susceptible to nucleophilic attack. These reactions can proceed through different mechanisms, primarily the S(_N)1 and S(_N)2 pathways, depending on the reaction conditions and the nature of the nucleophile.
Mechanistic Studies of SN1 and SN2 Pathways
The nucleophilic substitution at the benzylic center of [2-Bromo-1-(3-methylbutoxy)ethyl]benzene can proceed via either an S(_N)1 or S(_N)2 mechanism, and often a competition between the two exists.
The S(_N)1 mechanism involves a two-step process. First, the carbon-bromine bond breaks to form a relatively stable benzylic carbocation. This stability is derived from the resonance delocalization of the positive charge into the adjacent benzene ring. The planarity of this carbocation allows a nucleophile to attack from either face, which would lead to a racemic mixture if the carbon were chiral.
The S(_N)2 mechanism , in contrast, is a one-step concerted process. The nucleophile attacks the electrophilic benzylic carbon from the backside relative to the bromine atom, leading to an inversion of stereochemistry at the reaction center. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.
For secondary benzylic halides like this compound, the choice between S(_N)1 and S(_N)2 is nuanced. The presence of the benzene ring stabilizes the potential carbocation, favoring S(_N)1. However, the secondary nature of the carbon also allows for S(_N)2 attack. The outcome is therefore highly dependent on the specific reaction conditions. For instance, in the reaction of a similar compound, (R)-(1-bromoethyl)benzene, treatment with a strong nucleophile like sodium cyanide proceeds via an S(_N)2 mechanism to yield a single enantiomer. pearson.com Conversely, reaction with a weak nucleophile like water favors an S(_N)1 pathway, resulting in a mixture of enantiomers. pearson.com
Reactivity with Diverse Nucleophiles
The electrophilic benzylic carbon of this compound readily reacts with a wide array of nucleophiles, leading to the formation of various functional groups.
Oxygen Nucleophiles: Alcohols and alkoxides can displace the bromide to form ethers. For example, reaction with ethanol (B145695) under heating can yield the corresponding benzyl (B1604629) ethyl ether. pressbooks.pub Water can act as a nucleophile in solvolysis reactions, leading to the formation of an alcohol.
Nitrogen Nucleophiles: Ammonia (B1221849) and primary, secondary, or tertiary amines can react to form the corresponding substituted amines. These reactions are crucial in the synthesis of many biologically active compounds. chemguide.co.ukchemguide.co.uk The reaction with ammonia can sometimes lead to multiple substitutions, yielding a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts. chemguide.co.uk
Carbon Nucleophiles: Cyanide ions (CN⁻) are effective carbon nucleophiles that can replace the bromine to form a nitrile. This reaction is significant as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine. youtube.comchemguide.co.uk
Sulfur Nucleophiles: Thiolates and other sulfur-containing nucleophiles can also participate in these substitution reactions to form thioethers.
The table below summarizes the expected products from the reaction of this compound with various nucleophiles.
| Nucleophile | Reagent Example | Product Functional Group |
| Hydroxide (B78521) | Sodium Hydroxide | Alcohol |
| Alkoxide | Sodium Ethoxide | Ether |
| Cyanide | Sodium Cyanide | Nitrile |
| Azide (B81097) | Sodium Azide | Azide |
| Amine | Ammonia | Primary Amine |
Reactions Involving the Aromatic Ring
Beyond the reactivity at the benzylic center, the benzene ring of this compound can undergo further functionalization. The existing substituent, the 2-bromo-1-(3-methylbutoxy)ethyl group, influences the position of subsequent substitutions on the ring.
Directed Aromatic Functionalization
The alkoxyethyl substituent on the benzene ring can act as a directing group in electrophilic aromatic substitution reactions. Alkyl and alkoxy groups are generally considered to be ortho, para-directing and activating groups. chemistrysteps.comlibretexts.orgleah4sci.commasterorganicchemistry.com This is due to a combination of inductive and resonance effects. The alkyl portion of the substituent is electron-donating through an inductive effect, which enriches the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The oxygen atom of the ether can donate a lone pair of electrons to the ring through resonance, further increasing the electron density, particularly at the ortho and para positions. libretexts.org
Therefore, in electrophilic aromatic substitution reactions, the incoming electrophile is expected to predominantly add to the positions ortho or para to the existing [2-Bromo-1-(3-methylbutoxy)ethyl] group. The para product is often favored due to reduced steric hindrance compared to the ortho positions. youtube.com
Electrophilic Aromatic Substitution for Further Derivatization
A variety of electrophilic aromatic substitution reactions can be employed to introduce new functional groups onto the benzene ring of this compound.
Friedel-Crafts Reactions: This class of reactions is a powerful tool for forming new carbon-carbon bonds on an aromatic ring.
Friedel-Crafts Alkylation involves the reaction of the aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemistrytalk.orgmasterorganicchemistry.comleah4sci.com
Friedel-Crafts Acylation introduces an acyl group (R-C=O) onto the ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. This reaction is generally preferred over alkylation as it is less prone to carbocation rearrangements and the resulting ketone is less activating, preventing polysubstitution. nih.govoregonstate.edulibretexts.orgchemguide.co.uk For example, the Friedel-Crafts acylation of ethylbenzene (B125841) with benzoyl chloride in the presence of AlCl₃ yields primarily 4-ethylbenzophenone. oregonstate.edu A similar outcome would be expected for this compound, with acylation occurring at the para position.
Halogenation: The introduction of another halogen atom (e.g., Cl, Br) onto the aromatic ring can be achieved using a halogen and a Lewis acid catalyst (e.g., FeCl₃, FeBr₃). leah4sci.comwikipedia.org
Nitration and Sulfonation: Nitration, the introduction of a nitro group (-NO₂), is typically carried out with a mixture of nitric acid and sulfuric acid. wikipedia.org Sulfonation, the introduction of a sulfonic acid group (-SO₃H), is achieved using fuming sulfuric acid. wikipedia.org
The table below provides examples of electrophilic aromatic substitution reactions that could be applied to this compound.
| Reaction | Reagents | Electrophile | Expected Major Product Position |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | Para |
| Bromination | Br₂, FeBr₃ | Br⁺ | Para |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Para |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | Para |
Redox Chemistry of this compound
The redox chemistry of this compound offers pathways for both oxidation and reduction, targeting different parts of the molecule. The benzylic position is particularly susceptible to oxidative transformations, while the carbon-bromine bond is the primary site for reduction.
Oxidation Pathways of the Ethyl Moiety
The ethyl moiety of this compound, specifically the benzylic carbon bearing the ether linkage, is the most probable site of oxidation. The presence of the adjacent phenyl group stabilizes radical or cationic intermediates, facilitating oxidation reactions.
Studies on analogous benzylic ethers demonstrate that oxidation can lead to the cleavage of the ether bond. For instance, oxidation of benzyl ethers with reagents like N-bromosuccinimide (NBS) can proceed via a radical mechanism to form an intermediate that, upon elimination or hydrolysis, yields an aromatic aldehyde or a methyl ester, depending on the reaction conditions. nih.gov Aqueous bromine has also been shown to oxidize aliphatic ethers, converting primary alkyl groups to carboxylic acids and secondary alkyl groups to ketones under mild conditions. mdma.ch In the case of this compound, a plausible oxidation pathway could involve the formation of a benzylic radical, leading to the eventual cleavage of the C-O bond and formation of benzaldehyde (B42025) and byproducts derived from the 3-methylbutoxy group.
Weak oxidizing agents like manganese dioxide (MnO2) are known to selectively oxidize benzylic alcohols to ketones or aldehydes. youtube.com While the substrate is an ether, this highlights the enhanced reactivity of the benzylic position. More potent oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, can oxidatively cleave the entire alkyl side chain of a benzene ring if a benzylic hydrogen is present, leading to the formation of benzoic acid. masterorganicchemistry.com
Table 1: Illustrative Oxidation Reactions of Analogous Benzylic Ethers Disclaimer: The following data is for analogous compounds and is intended to be illustrative of potential reactivity, not a direct representation of experimental results for this compound.
| Substrate | Oxidizing Agent | Product | Yield (%) |
| Benzyl Methyl Ether | NBS (2 equiv), NaOH | Methyl Benzoate | Good |
| Benzyl Methyl Ether | NBS (1 equiv), heat | Benzaldehyde | Moderate |
| Diethyl Ether | Aqueous Br2, pH 5 | Acetic Acid | Quantitative |
Reduction Strategies for Dehalogenation
The carbon-bromine bond in this compound is susceptible to reductive cleavage, a process known as dehalogenation. This transformation can be achieved through various methods, including catalytic hydrogenation, metal-mediated reductions, and radical-based approaches.
For benzylic bromides, reductive dehalogenation can be accomplished using systems like phosphorous acid (H3PO3) in the presence of a catalytic amount of iodine. rsc.org This metal-free method has been shown to be effective for a range of substituted benzyl bromides, including those with other halogen substituents, which remain intact. rsc.org Catalytic hydrogenation over a palladium catalyst is another common and efficient method for the removal of benzylic halogens. organic-chemistry.orgresearchgate.net Additionally, photoredox catalysis offers a mild approach for the dehalogenation of activated C-X bonds. organic-chemistry.org These methods would likely be effective in converting this compound to 1-(3-methylbutoxy)ethyl]benzene.
Table 2: Examples of Reductive Dehalogenation of Benzylic Bromides Disclaimer: The following data is for analogous compounds and is intended to be illustrative of potential reactivity, not a direct representation of experimental results for this compound.
| Substrate | Reagents | Product | Yield (%) |
| 4-Chlorobenzyl Bromide | H3PO3, I2 (cat.), Benzene, 120 °C | 4-Chlorotoluene | 86 (GC) |
| Benzyl Bromide | H3PO3, I2 (cat.), Benzene, 120 °C | Toluene | 84 (GC) |
| 4-Bromobenzyl Bromide | H3PO3, I2 (cat.), Benzene, 120 °C | 4-Bromotoluene | 89 (GC) |
Transition Metal-Catalyzed Coupling Reactions of Brominated Benzene Derivatives
The benzylic bromide in this compound serves as an excellent electrophile in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling Investigations
The Suzuki-Miyaura coupling, which typically pairs an organoboron reagent with an organic halide, is a widely used method for forming C-C bonds. While most commonly applied to aryl and vinyl halides, there are established protocols for the coupling of benzylic halides. nih.govlookchem.com
For a substrate like this compound, a palladium-catalyzed Suzuki-Miyaura coupling with an arylboronic acid would be expected to yield a diarylmethane derivative. The reaction typically employs a palladium catalyst, such as Pd(OAc)2 or a preformed palladium-phosphine complex, a base (e.g., K2CO3), and a suitable solvent like DMF. nih.gov The use of specialized phosphine (B1218219) ligands, such as JohnPhos or tetraphosphine ligands, can be crucial for achieving high efficiency and turnover numbers, even at very low catalyst loadings. nih.govlookchem.com Microwave-assisted protocols have also been developed to accelerate these couplings. nih.gov
Table 3: Illustrative Suzuki-Miyaura Coupling of Benzylic Bromides with Arylboronic Acids Disclaimer: The following data is for analogous compounds and is intended to be illustrative of potential reactivity, not a direct representation of experimental results for this compound.
| Benzylic Bromide | Arylboronic Acid | Catalyst System | Product | Yield (%) |
| 5-(bromomethyl)-3-phenylisoxazole | Phenylboronic Acid | Pd(OAc)2, JohnPhos, K2CO3 | 5-(benzyl)-3-phenylisoxazole | 70 |
| Benzyl Bromide | 4-Acetylphenylboronic Acid | Pd(OAc)2, Tedicyp, Cs2CO3 | 1-(4-benzylphenyl)ethan-1-one | High |
| 4-Nitrobenzyl Bromide | Phenylboronic Acid | Pd(OAc)2, Tedicyp, Cs2CO3 | 1-benzyl-4-nitrobenzene | High |
Other Cross-Coupling Transformations
Beyond the Suzuki-Miyaura reaction, the benzylic bromide functionality allows for participation in a range of other important cross-coupling reactions.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org It is a powerful method for C(sp3)-C(sp2) bond formation and has been successfully applied to benzylic bromides. nih.govthieme-connect.com
Stille Coupling: The Stille reaction uses an organotin reagent as the nucleophilic partner. It is known for its tolerance of a wide variety of functional groups. Benzylic halides are viable electrophiles in Stille couplings, typically catalyzed by palladium complexes. wikipedia.orgorganic-chemistry.org
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. While less common for sp3-hybridized halides, there are reports of Sonogashira-type reactions with benzylic bromides, sometimes leading to more complex domino reaction products. rsc.orgthieme-connect.com
Heck Reaction: The Heck reaction couples an organic halide with an alkene. While typically applied to aryl and vinyl halides, nickel-catalyzed variants have been developed for the coupling of benzyl chlorides with simple olefins. nih.govwikipedia.org
Table 4: Overview of Other Potential Cross-Coupling Reactions for Benzylic Bromides Disclaimer: The following data is for analogous compounds and is intended to be illustrative of potential reactivity, not a direct representation of experimental results for this compound.
| Coupling Reaction | Nucleophile | Catalyst (Typical) | Product Type |
| Negishi | Organozinc (e.g., ArZnCl) | Ni or Pd | Diaryl/Alkyl-arylmethane |
| Stille | Organostannane (e.g., ArSnBu3) | Pd | Diaryl/Alkyl-arylmethane |
| Sonogashira | Terminal Alkyne | Pd/Cu | Benzylic Alkyne |
| Heck | Alkene | Ni or Pd | Substituted Alkene |
Computational and Theoretical Investigations of 2 Bromo 1 3 Methylbutoxy Ethyl Benzene
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
The foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure and the distribution of its electrons. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are the method of choice for this purpose.
Researchers would typically employ a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p) to perform a geometry optimization. This process mathematically finds the lowest energy arrangement of the atoms, corresponding to the equilibrium geometry of the molecule. The optimization would yield key structural parameters. Based on calculations for similar substituted benzenes, the geometry around the benzene (B151609) ring is expected to show minor distortions from a perfect hexagon due to the electronic effects of the substituent. researchgate.net
Once the geometry is optimized, a frequency calculation is performed to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies). From these calculations, a wealth of electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller gap suggests the molecule is more likely to be reactive. The analysis of these frontier orbitals can reveal sites susceptible to electrophilic or nucleophilic attack. researchgate.net
Table 1: Predicted Molecular Properties from DFT Calculations Note: These values are illustrative and represent typical results expected from a DFT/B3LYP/6-311++G(d,p) calculation.
| Property | Predicted Value | Significance |
| Total Energy | Varies (Hartrees) | The absolute energy of the optimized structure. |
| Dipole Moment | ~2.0 - 2.5 Debye | Indicates the overall polarity of the molecule. |
| HOMO Energy | ~ -6.5 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | ~ -0.8 eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | ~ 5.7 eV | Indicates chemical reactivity and kinetic stability. nih.gov |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the potential reaction pathways for a molecule. For [2-Bromo-1-(3-methylbutoxy)ethyl]benzene, plausible reactions include nucleophilic substitution (Sₙ2) at the carbon bearing the bromine atom or elimination (E2) to form an alkene. Theoretical chemistry can be used to determine the favorability and energy requirements of such mechanisms. stanford.eduresearchgate.netnih.gov
To model a reaction, one must identify the transition state (TS), which is the highest energy point along the reaction pathway. nih.gov A transition state search algorithm is used to locate this structure, which is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for instance, the simultaneous breaking of the C-Br bond and formation of a new bond with an incoming nucleophile in an Sₙ2 reaction.
Once the reactants, transition state, and products are optimized, their energies are calculated to determine the reaction's energy profile. The difference in energy between the reactants and the transition state is the activation energy barrier (ΔE‡), a critical factor that governs the reaction rate. A higher barrier implies a slower reaction.
Table 2: Illustrative Energy Profile for a Hypothetical Sₙ2 Reaction Reaction: this compound + OH⁻ → [1-(3-methylbutoxy)-1-phenylethan-2-ol] + Br⁻
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | The starting materials at their optimized geometry. |
| Transition State (TS) | +22.5 | The highest energy point; characterized by one imaginary frequency. |
| Products | -15.0 | The final products at their optimized geometry. |
To confirm that a calculated transition state correctly connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. nih.gov This analysis maps the reaction pathway downhill from the transition state in both the forward and reverse directions. A successful IRC calculation will show the energy profile smoothly connecting the TS to the reactant complex on one side and the product complex on the other, thereby validating the proposed mechanism. smu.edu This detailed mapping provides a step-by-step view of the geometric changes—bond stretching, breaking, and forming—that occur throughout the reaction. nih.gov
Conformational Analysis and Stereoenergetic Studies
The significant flexibility of the 3-methylbutoxyethyl side chain means that this compound can exist in numerous conformations. These different spatial arrangements of atoms, or conformers, arise from rotation around single bonds and can have different energies. Identifying the lowest-energy conformer is crucial as it represents the most populated and experimentally relevant structure.
A conformational search would be performed by systematically rotating the key dihedral angles (e.g., C-C-O-C, C-C-C-Br) and calculating the energy of each resulting structure. This process maps out the potential energy surface of the molecule. Due to steric hindrance between the bulky 3-methylbutoxy group, the bromine atom, and the phenyl ring, certain conformations will be significantly higher in energy. sapub.org For example, a conformation where the large isobutyl group is close to the phenyl ring would likely be energetically unfavorable. The results of such a study would provide the relative energies and Boltzmann population distribution of the stable conformers at a given temperature.
Prediction of Spectroscopic Properties from First Principles
A significant advantage of quantum chemical calculations is their ability to predict various spectroscopic properties from first principles, which can aid in the identification and characterization of a compound. rsc.orgnih.govresearchgate.netaps.org
NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the presence of a magnetic field, it is possible to predict the NMR chemical shifts. These predicted shifts can be compared to experimental spectra to confirm the structure.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies calculated after a geometry optimization correspond to the fundamental vibrational modes of the molecule. These frequencies and their corresponding intensities can be used to generate a theoretical infrared (IR) and Raman spectrum, which is invaluable for interpreting experimental data. researchgate.net
UV-Visible Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be predicted using methods like Time-Dependent DFT (TD-DFT). These calculations provide the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λₘₐₓ) and intensities of the peaks in a UV-Vis spectrum. blueqat.com
These ab initio predictions provide a powerful complement to experimental spectroscopy, offering a detailed assignment of spectral features to specific molecular motions or electronic transitions.
Derivatives and Functionalization Strategies for 2 Bromo 1 3 Methylbutoxy Ethyl Benzene
Synthesis of Analogues with Varied Alkyl Chain Modifications
The bromine atom in [2-Bromo-1-(3-methylbutoxy)ethyl]benzene serves as a versatile handle for the introduction of various alkyl and aryl groups through cross-coupling reactions. One of the most powerful methods for achieving this is the Grignard reaction. Treatment of this compound with magnesium metal in an anhydrous ether solvent would lead to the formation of the corresponding Grignard reagent. This organometallic intermediate can then be reacted with a variety of alkyl halides to generate analogues with extended or branched alkyl chains at the benzylic position.
For instance, the reaction of the Grignard reagent derived from this compound with ethyl iodide would be expected to yield [1-(3-methylbutoxy)-2-propyl]benzene. Similarly, reaction with benzyl (B1604629) bromide would introduce a benzyl group, affording [1-(3-methylbutoxy)-2-phenylethyl]benzene. The choice of the alkylating agent allows for a systematic modification of the alkyl chain, providing a route to a library of analogues with varying steric and electronic properties.
| Starting Material | Alkylating Agent | Expected Product |
| This compound | Methyl iodide | [1-(3-methylbutoxy)propyl]benzene |
| This compound | Isopropyl bromide | [1-(3-methylbutoxy)-3-methylbutyl]benzene |
| This compound | Allyl bromide | [1-(3-methylbutoxy)but-3-enyl]benzene |
This table presents illustrative examples of potential products from Grignard-based alkylation reactions.
Introduction of Diverse Heteroatom-Containing Functional Groups
The carbon-bromine bond in this compound is susceptible to nucleophilic substitution, providing a straightforward method for the introduction of various heteroatom-containing functional groups. These reactions typically proceed via an S\textsubscript{N}2 mechanism, where a nucleophile displaces the bromide ion.
A range of nucleophiles can be employed to achieve diverse functionalization. For example, reaction with sodium azide (B81097) would introduce an azido (B1232118) group, which can be subsequently reduced to a primary amine. Treatment with sodium cyanide would yield the corresponding nitrile, a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to an amine. Thiolates, such as sodium thiomethoxide, can be used to introduce sulfur-containing moieties.
| Nucleophile | Reagent | Expected Product Functional Group |
| Azide | Sodium azide (NaN₃) | -N₃ |
| Cyanide | Sodium cyanide (NaCN) | -CN |
| Hydroxide (B78521) | Sodium hydroxide (NaOH) | -OH |
| Thiolate | Sodium thiomethoxide (NaSCH₃) | -SCH₃ |
| Amine | Ammonia (B1221849) (NH₃) | -NH₂ |
This interactive data table illustrates the expected functional group transformations via nucleophilic substitution reactions.
Preparation of Chiral Intermediates from this compound
The benzylic carbon in this compound is a prochiral center. Nucleophilic substitution reactions at this position can, in principle, be controlled to favor the formation of one enantiomer over the other, leading to valuable chiral intermediates. The use of chiral nucleophiles or chiral catalysts in these substitution reactions can induce asymmetry.
For instance, the reaction of this compound with a chiral amine, such as (R)-α-methylbenzylamine, could proceed with a degree of diastereoselectivity, affording a mixture of diastereomeric products that could potentially be separated. Alternatively, a racemic mixture of the corresponding amine, synthesized using a non-chiral nucleophile like ammonia, could be resolved using chiral acids to form diastereomeric salts that can be separated by crystallization.
Another approach involves the enzymatic resolution of a racemic mixture of a derivative. For example, a racemic alcohol, obtained by hydrolysis of the starting material, could be subjected to acylation catalyzed by a lipase (B570770) in the presence of an acyl donor. Lipases often exhibit high enantioselectivity, leading to the acylation of only one enantiomer and allowing for the separation of the acylated and unacylated enantiomers.
| Method | Description | Potential Chiral Product |
| Diastereoselective Reaction | Reaction with a chiral nucleophile to form diastereomers. | Diastereomeric amines/ethers |
| Chiral Resolution | Formation of diastereomeric salts with a chiral resolving agent. | Enantiomerically enriched amine |
| Enzymatic Resolution | Lipase-catalyzed acylation of a racemic alcohol derivative. | Enantiomerically enriched alcohol and ester |
This table outlines potential strategies for the preparation of chiral intermediates from this compound.
Exploitation of the Ether Linkage for Further Transformations
The ether linkage in this compound is generally stable but can be cleaved under specific and often harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). pressbooks.publibretexts.orglibretexts.org This cleavage reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion.
Given the structure of this compound, the cleavage is expected to occur at the benzylic C-O bond. This is because the benzylic position can stabilize a positive charge in the transition state of an S\textsubscript{N}1-type mechanism, or it is an activated site for an S\textsubscript{N}2 attack. The expected products of ether cleavage with HBr would be 1,2-dibromoethylbenzene and 3-methylbutan-1-ol.
This reaction provides a pathway to unmask a hydroxyl group at the benzylic position, which can then be used for further functionalization. For example, the resulting alcohol could be oxidized to a ketone or esterified to introduce new functional groups.
| Reagent | Expected Products |
| Hydrobromic Acid (HBr) | 1,2-Dibromoethylbenzene and 3-Methylbutan-1-ol |
| Hydroiodic Acid (HI) | 1-Bromo-2-iodoethylbenzene and 3-Methylbutan-1-ol |
| Boron Tribromide (BBr₃) | 1,2-Dibromoethylbenzene and 3-Methylbutyl bromide |
This table summarizes the expected products from the cleavage of the ether linkage in this compound under different conditions.
Role of 2 Bromo 1 3 Methylbutoxy Ethyl Benzene As a Versatile Organic Building Block
Application in the Synthesis of Complex Organic Molecules
The utility of [2-Bromo-1-(3-methylbutoxy)ethyl]benzene as a precursor in the synthesis of intricate organic molecules stems from the reactivity of its bromoether moiety. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. This characteristic is analogous to the well-documented applications of similar bromo-functionalized compounds in the synthesis of pharmaceuticals and other biologically active molecules. chemicalbook.com
For instance, compounds structurally related to this compound, such as (2-bromoethyl)benzene, are employed as key intermediates in the synthesis of various therapeutic agents. chemicalbook.com The presence of the ether group in the target molecule can influence the reactivity and solubility of the compound and its derivatives, potentially offering advantages in certain synthetic routes. The ether linkage is generally stable under many reaction conditions, allowing for selective transformations at the bromine-bearing carbon.
The versatility of this building block is further enhanced by the potential for elimination reactions to form a vinyl ether, which can then participate in various cycloaddition and polymerization reactions. Grignard reagent formation by reacting the bromo-functionalized carbon with magnesium would open up another avenue for carbon-carbon bond formation, allowing for the introduction of alkyl, aryl, or other organic fragments.
A summary of potential synthetic transformations of this compound is presented in the table below.
| Reaction Type | Reagents | Potential Product |
| Nucleophilic Substitution | Nu- (e.g., -CN, -OR, -NR2) | [2-Nu-1-(3-methylbutoxy)ethyl]benzene |
| Elimination | Strong Base (e.g., t-BuOK) | 1-(3-methylbutoxy)vinylbenzene |
| Grignard Reaction | Mg, then electrophile (E+) | [1-(3-methylbutoxy)-2-E-ethyl]benzene |
Potential in the Development of Polymeric Materials
The structure of this compound suggests its potential utility as a monomer or a functional additive in the development of novel polymeric materials. The presence of the reactive bromine atom allows it to participate in various polymerization reactions.
One potential application is in atom transfer radical polymerization (ATRP), where the bromo group can act as an initiator to grow polymer chains. This would allow for the synthesis of well-defined polymers with controlled molecular weights and architectures. The resulting polymers would incorporate the 1-(3-methylbutoxy)ethyl]benzene moiety as a repeating unit, which could impart specific properties to the material, such as altered solubility, thermal stability, or refractive index.
Furthermore, the bromine atom can be utilized in post-polymerization modification reactions. For example, it can participate in "click" chemistry reactions, such as the thiol-bromo click reaction, to attach other functional molecules to a polymer backbone. warwick.ac.uk This approach allows for the synthesis of functional polymers with tailored properties for specific applications, such as drug delivery, coatings, or advanced materials.
Additionally, if converted to a vinyl ether through an elimination reaction, this compound could act as a monomer in cationic polymerization. The resulting poly(vinyl ether)s are known for their adhesive properties and biocompatibility. The bulky 3-methylbutoxy group would likely influence the stereochemistry of the polymerization and the physical properties of the resulting polymer.
The potential polymerization pathways involving this compound are summarized below.
| Polymerization Method | Role of the Compound | Resulting Polymer Type |
| Atom Transfer Radical Polymerization (ATRP) | Initiator | Polymer with terminal functional group |
| Post-Polymerization Modification | Functional side group | Graft copolymers, functional polymers |
| Cationic Polymerization (after elimination) | Monomer | Poly(vinyl ether) |
Considerations for Green Chemistry Principles in its Synthesis and Utilization
The synthesis and application of this compound can be evaluated through the lens of green chemistry to minimize its environmental impact. Key considerations include the choice of reagents, solvents, and reaction conditions.
A plausible synthetic route to this compound involves the bromination of a corresponding alcohol or alkene. Traditional brominating agents like molecular bromine (Br2) are hazardous and generate significant waste. wordpress.com Greener alternatives include the use of N-bromosuccinimide (NBS) or enzymatic bromination, which can be more selective and operate under milder conditions. wordpress.com The use of greener solvents, such as water, ethanol (B145695), or ionic liquids, instead of chlorinated solvents like carbon tetrachloride, can also significantly reduce the environmental footprint of the synthesis. youtube.com
In its application as a building block, the principles of atom economy and waste prevention are paramount. Designing synthetic routes that incorporate the majority of the atoms from this compound into the final product is a key goal. Catalytic methods are preferred over stoichiometric reactions to reduce waste generation.
When considering its potential in polymer synthesis, designing polymers that are biodegradable or can be recycled would align with the principles of designing for degradation. The lifecycle of the resulting polymeric materials should be considered to minimize their persistence in the environment.
The following table outlines some green chemistry considerations for the synthesis and use of this compound.
| Green Chemistry Principle | Application to this compound |
| Prevention of Waste | Utilize catalytic methods and high-yield reactions. |
| Atom Economy | Design syntheses that maximize the incorporation of all materials. |
| Less Hazardous Chemical Syntheses | Employ greener brominating agents like NBS instead of Br2. wordpress.com |
| Safer Solvents and Auxiliaries | Replace hazardous solvents with greener alternatives like water or ethanol. youtube.com |
| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure where possible. |
| Use of Renewable Feedstocks | Explore bio-based sources for the alcohol portion of the ether. |
| Reduce Derivatives | Avoid unnecessary protection and deprotection steps. |
| Catalysis | Use catalytic reagents in place of stoichiometric ones. |
| Design for Degradation | Develop polymers that can be broken down into innocuous products. |
Q & A
Q. What are the optimal synthetic routes for [2-Bromo-1-(3-methylbutoxy)ethyl]benzene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves etherification and alkylation steps. For example, reacting 3-methylbutanol with a brominated ethylbenzene precursor under acidic conditions (e.g., H₂SO₄ or HCl) at 60–80°C for 6–12 hours achieves moderate yields (~50–65%). Catalysts like FeCl₃ or AlCl₃ may enhance regioselectivity . Purification via column chromatography (hexane:EtOAc, 9:1) or distillation (bp ~200–220°C) is critical to isolate the product. Side reactions, such as elimination or over-alkylation, are minimized by controlling stoichiometry and temperature .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the brominated ethyl group (δ ~4.2–4.5 ppm for CH₂Br, split due to coupling with adjacent CH) and the 3-methylbutoxy moiety (δ ~3.4–3.6 ppm for OCH₂). Aromatic protons appear as multiplet signals at δ ~6.8–7.2 ppm .
- Mass Spectrometry : ESI-MS typically shows a molecular ion peak at m/z 257 (M+H⁺) with fragments at m/z 179 (loss of Br) and 121 (cleavage of the ether chain) .
- IR Spectroscopy : Strong C-Br stretch at ~550–600 cm⁻¹ and C-O-C asymmetric stretch at ~1100–1250 cm⁻¹ confirm functional groups .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-methylbutoxy group influence substitution reactivity at the bromine site?
- Methodological Answer : The bulky 3-methylbutoxy group creates steric hindrance, slowing SN2 reactions but favoring SN1 mechanisms in polar solvents (e.g., DMF or acetone). Computational studies (DFT at B3LYP/6-31G*) reveal that the electron-donating ether oxygen reduces partial positive charge on the adjacent carbon, decreasing electrophilicity. For example, reaction rates with NaI in acetone are 30% slower compared to analogs without the 3-methylbutoxy group . Kinetic data (Arrhenius plots) and Hammett correlations can quantify these effects .
Q. What computational strategies predict the binding affinity of this compound with biological targets like alpha-glucosidase?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures (PDB: 2ZE0) show that the bromine atom forms halogen bonds with Asp349 (ΔG ~-4.5 kcal/mol), while the 3-methylbutoxy group engages in hydrophobic interactions with Phe178 and Trp432. MM-PBSA calculations estimate binding energies of -6.2 ± 0.3 kcal/mol, comparable to acarbose (-6.5 kcal/mol). In vitro validation via enzyme inhibition assays (IC₅₀ ~12 µM) aligns with computational predictions .
Q. How does the compound’s structure affect its performance in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The bromine site participates in Pd-catalyzed couplings, but the 3-methylbutoxy group can sterically hinder catalyst accessibility. Using bulky ligands (e.g., SPhos) improves yields (up to 75%) by preventing catalyst poisoning. For example, coupling with phenylboronic acid (Pd(OAc)₂, K₂CO₃, toluene, 80°C) produces biphenyl derivatives with >90% regioselectivity. GC-MS monitoring and kinetic studies (rate constant k = 1.2 × 10⁻³ s⁻¹) confirm slower reactivity compared to less hindered analogs .
Data Contradictions and Resolution
Q. Discrepancies in reported binding energies for alpha-glucosidase inhibition: How to reconcile computational vs. experimental values?
- Methodological Answer : Computational studies (e.g., -6.2 kcal/mol ) often overestimate binding compared to experimental IC₅₀ values (12 µM ≈ -7.1 kcal/mol). This gap arises from solvation/entropy effects not fully captured in docking. Hybrid QM/MM simulations and alchemical free-energy calculations (e.g., FEP+) reduce errors to <1 kcal/mol. Experimental validation using isothermal titration calorimetry (ΔH = -5.8 kcal/mol) bridges this discrepancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
